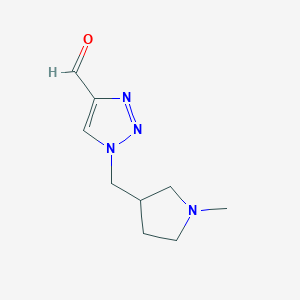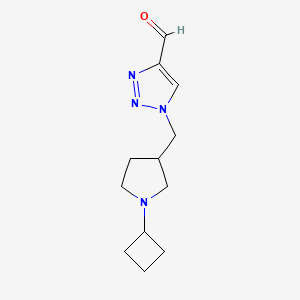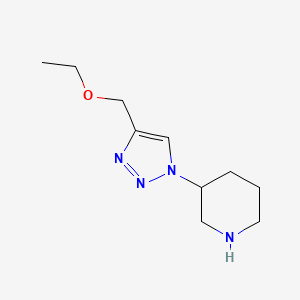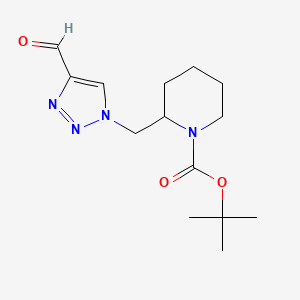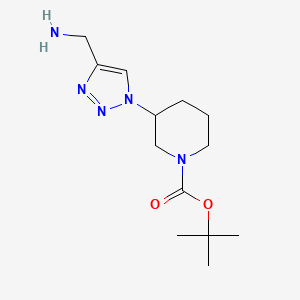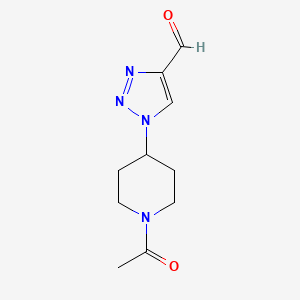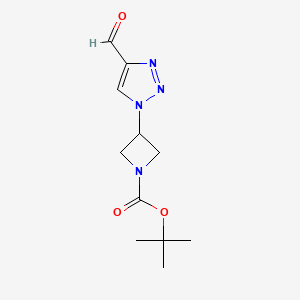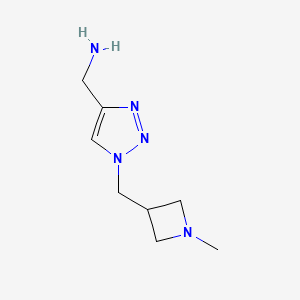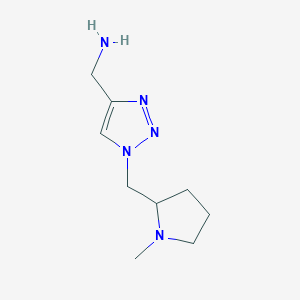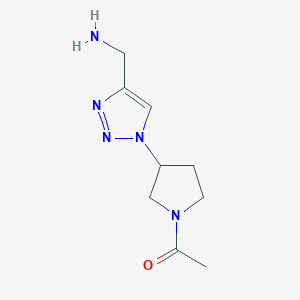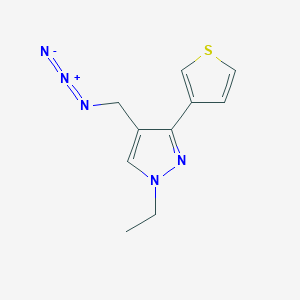
4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group, an ethyl group, and a thiophen-3-yl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl hydrazine with thiophene-3-carboxaldehyde to form the corresponding pyrazole derivative. Subsequent introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) for introducing the azidomethyl group.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
Chemistry: This compound is used in click chemistry reactions, particularly in the synthesis of complex organic molecules. Its azidomethyl group makes it a versatile reagent for forming covalent bonds with alkyne groups.
Biology: In biological research, it serves as a probe for studying cellular processes. Its ability to react with specific biomolecules allows scientists to label and track biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure can be exploited to create molecules with specific biological activities.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals and materials. Its reactivity makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects depends on its specific application. In click chemistry, the azidomethyl group reacts with alkynes to form triazole rings, a process known as the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it useful for creating complex molecular structures.
Molecular Targets and Pathways Involved:
Click Chemistry: The azide-alkyne cycloaddition reaction targets alkyne groups, forming stable triazole rings.
Biological Probes: The compound can target specific biomolecules, such as proteins or nucleic acids, allowing for precise labeling and tracking.
Comparison with Similar Compounds
4-(Azidomethyl)benzoic Acid: Used in click chemistry and drug development.
4-(Azidomethyl)pyridine: Utilized in organic synthesis and material science.
4-(Azidomethyl)benzaldehyde: Employed in chemical research and synthesis.
Uniqueness: 4-(Azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its thiophen-3-yl group, in particular, imparts distinct chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(azidomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-6-9(5-12-14-11)10(13-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVZHWTIHSAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


